4-Bromothiophene-2,3-dicarboxylic acid
Description
4-Bromothiophene-2,3-dicarboxylic acid is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromine atom and two carboxylic acid groups at the 2- and 3-positions. The bromine substituent introduces electronic and steric effects distinct from non-halogenated analogs, influencing reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C6H3BrO4S |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
4-bromothiophene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H3BrO4S/c7-2-1-12-4(6(10)11)3(2)5(8)9/h1H,(H,8,9)(H,10,11) |
InChI Key |
JQGOOAMVYWPFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
| Compound Name | Core Structure | Substituents | Key Structural Differences |
|---|---|---|---|
| 4-Bromothiophene-2,3-dicarboxylic acid | Thiophene | Br at 4-position; -COOH at 2,3 | Bromine enhances electrophilicity |
| Pyrazine-2,3-dicarboxylic acid | Pyrazine | -COOH at 2,3 | Nitrogen-rich ring; higher polarity |
| 6-Chloroquinoxaline-2,3-dicarboxylic acid | Quinoxaline | Cl at 6-position; -COOH at 2,3 | Fused benzene-pyrazine ring; planar |
| Chlorendic acid | Bicycloheptene | Cl at bridge; -COOH at 2,3 | Rigid bicyclic framework; high stability |
| Methylbicycloheptene-2,3-dicarboxylic anhydride (MNA) | Bicycloheptene | Methyl group; anhydride form | Enhanced thermal stability |
Key Observations :
Physicochemical Properties
Reactivity Trends :
- Esterification : Pyrazine-2,3-dicarboxylic acid derivatives form esters (e.g., propyl/methyl esters) under microwave irradiation, though decarboxylation can occur . Bromothiophene analogs may face similar challenges.
- Anhydride Formation: MNA’s anhydride form is critical for epoxy resin curing, suggesting bromothiophene analogs could serve as monomers in polymer synthesis .
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